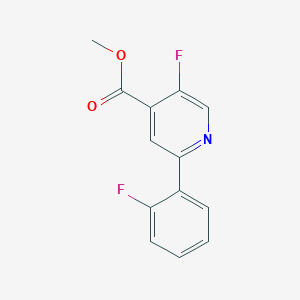
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is a fluorinated aromatic compound that belongs to the class of isonicotinates. It is characterized by the presence of a fluorine atom on both the phenyl and pyridine rings, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate typically involves the esterification of 5-fluoro-2-(2-fluorophenyl)isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-fluoro-2-(2-fluorophenyl)isonicotinic acid+methanolsulfuric acidMethyl 5-fluoro-2-(2-fluorophenyl)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Oxidation: 5-fluoro-2-(2-fluorophenyl)isonicotinic acid.
Reduction: Amino derivatives if a nitro group is present.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its fluorinated aromatic structure.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-fluoro-5-(4-fluorophenyl)isonicotinate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is unique due to the specific positioning of the fluorine atoms on both the phenyl and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C13H9F2NO2 |
|---|---|
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
methyl 5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-6-12(16-7-11(9)15)8-4-2-3-5-10(8)14/h2-7H,1H3 |
InChI-Schlüssel |
NGHLGDQPMRUDQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















